Cas no 899356-22-0 (3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine)

3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE
- AKOS001859322
- 899356-22-0
- F3062-0066
- 3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
- 3-((4-ethylphenyl)sulfonyl)-N-(4-methoxybenzyl)quinolin-4-amine
- 3[(4ethylphenyl)sulfonyl]n(4methoxybenzyl)quinolin4amine
- 3-[(4-Ethylphenyl)sulfonyl]-N-[(4-methoxyphenyl)methyl]-4-quinolinamine
- 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine
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- Inchi: 1S/C25H24N2O3S/c1-3-18-10-14-21(15-11-18)31(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-19-8-12-20(30-2)13-9-19/h4-15,17H,3,16H2,1-2H3,(H,26,27)
- InChI Key: ATMDCTDMAHXXAB-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(NCC2=CC=C(OC)C=C2)=C(S(C2=CC=C(CC)C=C2)(=O)=O)C=1
Computed Properties
- Exact Mass: 432.15076381g/mol
- Monoisotopic Mass: 432.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 648
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.7Ų
- XLogP3: 5.8
Experimental Properties
- Density: 1.264±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 639.3±55.0 °C(Predicted)
- pka: 4.43±0.50(Predicted)
3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3062-0066-100mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-1mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-15mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-75mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-25mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-4mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-10mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-5μmol |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-3mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3062-0066-5mg |
3-(4-ethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
899356-22-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 |
3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine
Introduction to 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine (CAS No. 899356-22-0)
3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 899356-22-0, represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, including a quinoline core and functional groups such as a sulfonyl and methoxy substituents, make it an intriguing subject for research.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, with many derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. In particular, the presence of a sulfonyl group at the 4-position of the ethylbenzene ring and a methyl group attached to the 4-methoxyphenyl moiety introduces additional potential for biological interactions. These structural elements contribute to the compound's potential pharmacological profile, making it a valuable asset in the quest for novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. The integration of these computational tools with experimental data has been instrumental in identifying lead compounds for further optimization. In this context, 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine has been subjected to rigorous virtual screening and docking studies to evaluate its interaction with various biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes critical in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Kinase inhibitors have become a cornerstone of modern oncology, with several successful drugs on the market targeting different kinases involved in cancer progression. The quinoline derivative's ability to modulate kinase activity has been explored through both in silico and in vitro approaches, yielding promising results that warrant further investigation.
The synthesis of 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of the molecule. These techniques not only enhance efficiency but also allow for the introduction of diverse functional groups with minimal side reactions.
In addition to its kinase inhibitory potential, this compound has shown promise in preclinical studies as a modulator of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory mediators, 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine may offer therapeutic benefits beyond its primary role as a kinase inhibitor. Further research is needed to elucidate its exact mechanisms of action and to explore potential synergies with other therapeutic agents.
The development of novel pharmaceuticals is often hampered by issues related to bioavailability and drug metabolism. To address these challenges, researchers have been exploring strategies to enhance the pharmacokinetic properties of 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine. Techniques such as prodrug design and molecular optimization are being employed to improve solubility, stability, and absorption rates. These efforts are crucial for translating preclinical success into clinical efficacy.
The role of natural products in drug discovery continues to be significant, with many bioactive compounds derived from plant and microbial sources serving as inspiration for synthetic chemists. While this particular compound is not directly derived from a natural product, its structural motifs are reminiscent of molecules found in nature. This connection underscores the importance of integrating diverse chemical scaffolds into drug development pipelines.
As our understanding of disease mechanisms evolves, so too does our approach to drug design. Modern medicinal chemistry embraces an interdisciplinary approach, combining insights from biology, chemistry, and computer science to identify and develop new therapeutic agents. 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine exemplifies this trend toward innovative drug discovery strategies that leverage cutting-edge technology.
The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible benefits for patients worldwide. By continuing to explore the potential of molecules like 3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)methylquinolin-4-amine (CAS No. 899356-22-0), we can hope to accelerate the development of new treatments that address unmet medical needs.
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